(Acetyloxy)(butyl)diethylstannane
Overview
Description
(Acetyloxy)(butyl)diethylstannane is an organotin compound with the molecular formula C10H22O2Sn. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyloxy)(butyl)diethylstannane typically involves the reaction of diethylstannane with butyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency in the production process. Additionally, stringent safety measures are implemented to handle the potentially hazardous nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
(Acetyloxy)(butyl)diethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The acetyloxy and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a wide range of organotin derivatives with different functional groups.
Scientific Research Applications
(Acetyloxy)(butyl)diethylstannane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and the synthesis of other organotin compounds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine, including their use as drug candidates or in drug delivery systems.
Industry: this compound is used in various industrial applications, such as catalysts in polymerization reactions and stabilizers in the production of plastics and other materials.
Mechanism of Action
The mechanism of action of (Acetyloxy)(butyl)diethylstannane involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Acetyloxy)(methyl)diethylstannane: Similar structure with a methyl group instead of a butyl group.
(Acetyloxy)(ethyl)diethylstannane: Similar structure with an ethyl group instead of a butyl group.
(Acetyloxy)(propyl)diethylstannane: Similar structure with a propyl group instead of a butyl group.
Uniqueness
(Acetyloxy)(butyl)diethylstannane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butyl group provides a different steric and electronic environment compared to other alkyl groups, influencing the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
[butyl(diethyl)stannyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.C2H4O2.2C2H5.Sn/c1-3-4-2;1-2(3)4;2*1-2;/h1,3-4H2,2H3;1H3,(H,3,4);2*1H2,2H3;/q;;;;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUQSUOAUHCEJL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CC)(CC)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586682 | |
Record name | (Acetyloxy)(butyl)diethylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6659-33-2 | |
Record name | (Acetyloxy)(butyl)diethylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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